4-Methoxyphenyl 2-formylbenzenesulfonate
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Overview
Description
4-Methoxyphenyl 2-formylbenzenesulfonate is an organic compound with the molecular formula C14H12O5S It is a derivative of benzenesulfonic acid and is characterized by the presence of a methoxy group and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl 2-formylbenzenesulfonate can be synthesized through the methanolysis of p-methoxyphenyl 2-formylbenzenesulfonate in the presence of anhydrous potassium carbonate at ambient temperature. This reaction yields the dimethyl acetal of 2-formylbenzenesulfonic acid in excellent yield . The reaction conditions are mild, making this method efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-formylbenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution and methanolysis. The presence of the formyl group allows for intramolecular nucleophilic catalysis, which can facilitate certain reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Anhydrous potassium carbonate is commonly used as a base in the methanolysis of this compound.
Methanolysis: This reaction occurs at ambient temperature and results in the formation of the dimethyl acetal of 2-formylbenzenesulfonic acid.
Major Products
The major product formed from the methanolysis of this compound is the dimethyl acetal of 2-formylbenzenesulfonic acid .
Scientific Research Applications
4-Methoxyphenyl 2-formylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-formylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The formyl group plays a crucial role in facilitating these reactions through intramolecular nucleophilic catalysis . This mechanism allows for the efficient transformation of the compound into various derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetone: This compound shares the methoxyphenyl group but differs in its functional groups and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with similar structural features but different chemical properties.
Uniqueness
4-Methoxyphenyl 2-formylbenzenesulfonate is unique due to the presence of both a methoxy group and a formyl group on the benzene ring
Properties
CAS No. |
106939-89-3 |
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Molecular Formula |
C14H12O5S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-formylbenzenesulfonate |
InChI |
InChI=1S/C14H12O5S/c1-18-12-6-8-13(9-7-12)19-20(16,17)14-5-3-2-4-11(14)10-15/h2-10H,1H3 |
InChI Key |
JKBWJPHTQYBVLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C=O |
Origin of Product |
United States |
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